molecular formula C6H12OS B1502623 6-Sulfanylhexan-2-one CAS No. 408340-08-9

6-Sulfanylhexan-2-one

Cat. No.: B1502623
CAS No.: 408340-08-9
M. Wt: 132.23 g/mol
InChI Key: QGQSMYRKYYEGHB-UHFFFAOYSA-N
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Description

6-Sulfanylhexan-2-one is a volatile organosulfur compound characterized by a sulfhydryl (-SH) group and a ketone functional group. Compounds in this class, often referred to as thiols or mercaptans, are of significant interest in flavor and fragrance research due to their potent and distinct aromas, often detectable at very low concentrations . Thiols similar in structure, such as 3-sulfanylhexan-1-ol, are well-known for contributing to the aromatic profile of beverages like Sauvignon Blanc wine, where they impart notes of grapefruit and passion fruit . The presence of both a sulfanyl group and a ketone moiety in a single molecule like this compound makes it a valuable intermediate for researchers exploring structure-odor relationships, synthesizing novel aroma compounds, or studying biogenetic pathways in natural systems. Researchers may also investigate its role as a potential precursor in the formation of more complex sulfur-containing heterocycles or as a ligand in coordination chemistry. This product is provided strictly for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-sulfanylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-6(7)4-2-3-5-8/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQSMYRKYYEGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665811
Record name 6-Sulfanylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408340-08-9
Record name 6-Sulfanylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Biosynthesis, and Biotransformation of 6 Sulfanylhexan 2 One and Allied Thiol Compounds

Precursor Identification and Elucidation of Biosynthetic Pathways

Aldehydic Intermediates and their Conjugation

The biosynthesis of 6-sulfanylhexan-2-one and related volatile thiols originates from non-volatile precursors, which are formed through the conjugation of naturally occurring aldehydic intermediates. A key aldehydic precursor is the α,β-unsaturated aldehyde, trans-2-hexenal (B146799). nih.govacs.org This compound, often referred to as "leaf aldehyde," is produced in plants, including grapes, through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways, typically as a response to tissue damage. researchgate.netresearchgate.net

The crucial step in the formation of the thiol precursor is the conjugation of these electrophilic aldehydes with sulfur-containing nucleophiles, primarily the tripeptide glutathione (B108866) (GSH). nih.gov This reaction is a Michael addition, where the thiol group of glutathione attacks the β-carbon of the α,β-unsaturated aldehyde. researchgate.net This process can occur both chemically and enzymatically and serves as a detoxification mechanism for the plant cell, as α,β-unsaturated aldehydes can be toxic. researchgate.netnih.gov

The initial product of this conjugation with trans-2-hexenal is 3-S-glutathionylhexanal (G-3SHal). researchgate.netencyclopedia.pub This glutathionylated aldehyde is an intermediate that can be subsequently reduced by enzymes like alcohol dehydrogenases within grape berries or by yeast during fermentation to form other precursors, such as 3-S-glutathionylhexanol (G-3SH). researchgate.net These glutathione conjugates are then further processed by peptidases, which sequentially cleave the glutamate (B1630785) and glycine (B1666218) residues, ultimately yielding the cysteine-conjugated precursor, S-(3-oxohexyl)-L-cysteine, the direct precursor to this compound. A similar pathway exists for other analogous thiols, such as 3-mercaptohexan-1-ol (3MH), which originates from the same aldehydic precursors. researchgate.netmdpi.com

Table 1: Key Aldehydic Intermediates and Their Conjugated Precursors

Aldehydic Intermediate Conjugating Molecule Resulting Precursor Class Specific Example
trans-2-Hexenal Glutathione (GSH) Glutathionylated Conjugate 3-S-Glutathionylhexanal (G-3SHal)
trans-2-Hexenal Cysteine Cysteinylated Conjugate S-(3-oxohexyl)-L-cysteine

Enzymatic Mechanisms and Microbial Transformations

The release of volatile thiols like this compound from their non-volatile, odorless precursors is a critical biotransformation that occurs primarily during microbial fermentation. nih.govoup.com This process is mediated by specific microbial enzymes that cleave the carbon-sulfur bond of the amino acid conjugates.

Role of β-Lyases in Thiol Release

The key enzymes responsible for liberating volatile thiols from their S-cysteine conjugates are cysteine-S-conjugate β-lyases (EC 4.4.1.13). mdpi.com These enzymes, also known as carbon-sulfur lyases, catalyze a β-elimination reaction that cleaves the C-S bond of the cysteinylated precursor. nih.gov This action releases the free thiol, along with pyruvate (B1213749) and ammonia, from the cysteine moiety. nih.gov

In the context of wine and beer production, the yeast Saccharomyces cerevisiae is the principal microorganism carrying out this transformation. mdpi.comnih.gov Several genes encoding enzymes with β-lyase activity have been identified in S. cerevisiae. Research has shown that the product of the IRC7 gene is a major contributor to the release of thiols like 4-mercapto-4-methylpentan-2-one (4MMP) and 3-mercaptohexan-1-ol (3SH). oup.commdpi.com Additionally, the gene STR3, which encodes a cystathionine (B15957) β-lyase, has been shown to possess the ability to cleave cysteine-conjugated precursors to release free thiols. nih.govnih.gov The expression and activity of these enzymes are highly dependent on the specific yeast strain and fermentation conditions, which explains the significant variation observed in thiol concentrations in the final product. oup.comoup.comnih.gov

Glutathione S-Transferase Involvement in Conjugate Formation

The formation of the initial glutathione-conjugated precursors is a detoxification process catalyzed by Glutathione S-Transferases (GSTs; EC 2.5.1.18). pnas.orgoup.com These enzymes facilitate the nucleophilic attack of the reduced glutathione (GSH) thiol group on electrophilic substrates. nih.govoup.com In plants, α,β-unsaturated aldehydes, such as trans-2-hexenal, produced from lipid peroxidation are prominent substrates for GSTs. oup.comoup.com

GSTs play a crucial role by catalyzing the Michael addition of GSH to these aldehydes, forming glutathionylated conjugates. researchgate.netpnas.org This enzymatic conjugation is significantly more efficient than the spontaneous chemical reaction. nih.gov Studies have shown that various classes of GSTs are active against α,β-unsaturated aldehydes. For instance, human GST P1-1 is particularly effective in catalyzing these reactions. pnas.org In plants, GSTs are induced by the presence of these aldehydes, indicating their important role in cellular protection. oup.comoup.com This initial enzymatic step is fundamental, as it creates the non-volatile S-conjugates that are later transported into the yeast cell and processed to release the final volatile thiol. unimi.it

Other Microbial Contributions to Sulfanyl (B85325) Ketone Formation

While Saccharomyces cerevisiae is the most studied microorganism in the context of thiol release, other microbes also contribute to the formation of sulfanyl ketones and related thiols. unimi.it The capacity for thiol release varies significantly not only between different species but also among different strains of the same species. oup.com

Non-Saccharomyces yeasts, such as Torulaspora delbrueckii and Lachancea thermotolerans, have been shown to possess significant β-lyase activity and can contribute to the final thiol profile of a fermented beverage. unimi.itresearchgate.net In some cases, these yeasts exhibit higher β-lyase activity than common S. cerevisiae strains. unimi.it

Furthermore, certain bacteria have been identified as having the capacity to release thiols from precursors. For example, cell extracts from Eubacterium limosum were among the first to demonstrate the ability to cleave Cys-3MH. nih.gov More recent studies have shown that bacteria like Shewanella putrefaciens exhibit high β-lyase activity and can efficiently convert cysteine-conjugated precursors into the corresponding volatile thiol, 4MMP. mdpi.com The microbial community as a whole, including various yeasts and bacteria present during fermentation, can therefore influence the complex processes of precursor metabolism and the ultimate concentration of aroma-active sulfanyl ketones. semanticscholar.orgmdpi.com

Table 2: Microbial Enzymes and Their Roles in Thiol Biotransformation

Enzyme/Protein Gene (in S. cerevisiae) Microbial Source Role
Cysteine-S-conjugate β-lyase IRC7 Saccharomyces cerevisiae Cleaves C-S bond of cysteine conjugates to release free thiols. oup.commdpi.com
Cystathionine β-lyase STR3 Saccharomyces cerevisiae Exhibits side activity to cleave cysteine conjugates and release thiols. nih.govnih.gov
Glutathione S-Transferase (GST) N/A Plants, Animals, Microbes Catalyzes the initial conjugation of glutathione to aldehydic precursors. nih.govpnas.org
β-lyases Various Torulaspora delbrueckii, Shewanella putrefaciens Contribute to overall thiol release from precursors. unimi.itmdpi.com

Chemical Reactivity, Derivatization, and Degradation Pathways of 6 Sulfanylhexan 2 One

Thiol Group Reactivity

The thiol group is a potent nucleophile and is susceptible to oxidation, making it a primary site for various chemical transformations.

The thiol group of 6-sulfanylhexan-2-one is readily oxidized under mild conditions to form a disulfide-bridged dimer, bis(5-acetylpentyl) disulfide. This reaction is a common pathway for thiols and can be initiated by various oxidizing agents, including molecular oxygen, especially in the presence of metal ions, or by reagents such as bromine in basic conditions. youtube.com The formation of a disulfide bond involves the removal of a hydrogen atom from two thiol groups and the subsequent formation of a sulfur-sulfur bond. youtube.com

The general mechanism for the oxidation of thiols to disulfides can be summarized as follows:

Deprotonation: The thiol is deprotonated to form a thiolate anion.

Nucleophilic Attack: The thiolate anion acts as a nucleophile, attacking an electrophilic species. youtube.com

Dimerization: Two resulting sulfur-containing intermediates combine to form the disulfide.

This process is biochemically significant as disulfide bonds play a crucial role in protein structure and function. researchgate.net The oxidation can be reversible, and the disulfide bond can be cleaved back to the corresponding thiols by reducing agents.

Table 1: Products of Thiol Group Oxidation of this compound

Reactant Oxidizing Agent Product Bond Type Formed
This compound Mild Oxidants (e.g., O₂, I₂) Bis(5-acetylpentyl) disulfide Disulfide (S-S)
This compound Strong Oxidants (e.g., H₂O₂) Sulfenic, Sulfinic, or Sulfonic acid derivatives S-O

Further oxidation of the thiol group can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.gov These higher oxidation states are generally considered irreversible in biological systems. nih.gov

The sulfur atom in the thiol group of this compound is a strong nucleophile due to its polarizability and the presence of lone pair electrons. Thiols are generally more powerful nucleophiles than their alcohol counterparts. libretexts.org The deprotonated form, the thiolate anion (R-S⁻), is an even more potent nucleophile. libretexts.orgnih.gov

This nucleophilicity allows the sulfhydryl group to participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides in an SN2 fashion to form thioethers. libretexts.org

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

Acylation: Reaction with acyl halides or anhydrides to form thioesters.

The rate of these nucleophilic reactions is often dependent on the pH of the medium, as a higher pH favors the formation of the more reactive thiolate anion. nih.gov

The soft nature of the sulfur atom in the thiol group leads to strong interactions with soft transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺). nih.gov These interactions can lead to the formation of metal-thiolate complexes. The coordination of this compound to transition metals can influence its reactivity and stability.

For instance, the binding of transition metals can facilitate the oxidation of the thiol group by lowering the redox potential. Metal ions can act as catalysts in the oxidation of thiols to disulfides. researchgate.net Schiff bases, which can be formed from ketones, readily form stable complexes with most transition metal ions. mdpi.com These complexes have applications in various fields, including bioinorganic chemistry. mdpi.com The geometry of these complexes can vary, with octahedral and tetrahedral arrangements being common. researchgate.netknockhardy.org.uk

Ketone Group Reactivity

The ketone group in this compound is an electrophilic center and can undergo a range of reactions characteristic of carbonyl compounds.

The ketone functionality of this compound allows it to participate in various carbonyl condensation and addition reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. fiveable.me

Key reactions involving the ketone group include:

Aldol Condensation: In the presence of a base or acid, this compound can act as both a nucleophile (after deprotonation at the α-carbon to form an enolate) and an electrophile, leading to self-condensation. wvu.edulibretexts.org It can also react with other aldehydes or ketones in a crossed aldol condensation. wvu.edu The initial product is a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. csusm.edu

Other Condensation Reactions: The ketone can also participate in other named condensation reactions such as the Wittig reaction to form alkenes, or the Claisen-Schmidt condensation with aromatic aldehydes.

Table 2: Potential Carbonyl Condensation and Addition Reactions of this compound

Reaction Type Reactant(s) Key Intermediate Product Type
Aldol Addition Two molecules of this compound Enolate β-Hydroxy ketone
Aldol Condensation Two molecules of this compound Enolate α,β-Unsaturated ketone
Wittig Reaction This compound, Phosphonium ylide Ylide Alkene

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons. masterorganicchemistry.com

The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. libretexts.org Under most conditions, the keto form is thermodynamically more stable and predominates. fiveable.me However, the formation of the enol, even in small amounts, is significant as the enol is a key nucleophilic intermediate in many reactions of ketones, including halogenation at the α-carbon and aldol reactions. masterorganicchemistry.com

The stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. fiveable.me For a related compound, 3-S-glutathionylhexanal, the enol form was found to be the predominant species in aqueous solution at a pH typical of wine. mdpi.com

Integrated Reactivity of Dual Functional Groups

The thiol and ketone moieties in this compound can react independently or in concert, leading to a variety of chemical transformations.

The thiol group, being a potent nucleophile, can participate in several characteristic reactions. It is more acidic than its alcohol analog, readily forming a thiolate anion in the presence of a base, which is an even stronger nucleophile masterorganicchemistry.comreddit.com. This enhanced nucleophilicity allows for facile S-alkylation and S-acylation reactions. Furthermore, the thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide dimer, while stronger oxidizing agents can yield sulfenic, sulfinic, or sulfonic acids masterorganicchemistry.comyoutube.com.

The ketone group, with its electrophilic carbonyl carbon, is prone to nucleophilic attack. This can lead to the formation of a variety of addition products. For instance, it can react with organometallic reagents or be reduced to a secondary alcohol.

The proximity of the thiol and ketone groups within the same molecule opens up the possibility of intramolecular reactions . Under certain conditions, such as in the presence of an acid or base catalyst, the thiol group can attack the carbonyl carbon, leading to the formation of a cyclic hemithioacetal. This is an equilibrium process, and the stability of the resulting five- or six-membered ring will influence the position of the equilibrium. Given the structure of this compound, an intramolecular cyclization would lead to a six-membered ring, which is generally favored. This cyclization is analogous to the formation of cyclic ethers from hydroxy ketones researchgate.net.

The presence of both a nucleophilic thiol and an electrophilic ketone in the same molecule can lead to complex reactivity patterns, particularly in the presence of various reagents. For example, in a reaction with a reagent that can interact with both functional groups, the outcome will depend on the relative reactivity and the reaction conditions.

Table 1: Potential Reactions of this compound's Functional Groups

Functional GroupReagent/ConditionPotential Product(s)Reaction Type
Thiol (-SH)Base, Alkyl HalideThioetherS-Alkylation
Thiol (-SH)Mild Oxidizing Agent (e.g., I₂)DisulfideOxidation
Thiol (-SH)Strong Oxidizing Agent (e.g., H₂O₂)Sulfonic AcidOxidation
Ketone (C=O)Reducing Agent (e.g., NaBH₄)6-Sulfanylhexan-2-olReduction
Ketone (C=O)Grignard Reagent (e.g., CH₃MgBr)Tertiary AlcoholNucleophilic Addition
BothAcid or Base CatalystCyclic HemithioacetalIntramolecular Cyclization

Derivatization Strategies for Enhanced Analytical Performance and Research Applications

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization of this compound is often necessary to improve its volatility, thermal stability, and detectability. Derivatization strategies can target either the thiol group, the ketone group, or both.

For Gas Chromatography (GC) Analysis:

Silylation: This is a common technique for derivatizing both thiols and ketones (in their enol form). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the thiol group and potentially the enolizable proton alpha to the ketone with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the molecule nih.gov.

Acylation: The thiol group can be acylated using reagents like acetic anhydride or trifluoroacetic anhydride. This converts the polar thiol into a less polar, more volatile ester derivative.

Alkylation: The thiol group can be alkylated to form a thioether, which is generally more stable and volatile than the parent thiol.

For High-Performance Liquid Chromatography (HPLC) Analysis:

UV/Visible Detection: To enhance detection by UV/Visible spectrophotometry, a chromophore can be introduced. Reagents such as 2,4-dinitrofluorobenzene (DNFB) react with the thiol group to form a colored derivative.

Fluorescence Detection: For increased sensitivity, a fluorophore can be attached. Reagents like monobromobimane (MBB) or dansyl chloride react with the thiol group to produce highly fluorescent derivatives, allowing for trace-level detection semanticscholar.org. The ketone group can also be derivatized with fluorescent hydrazine or amine reagents.

The choice of derivatization reagent and method depends on the analytical technique being used, the desired level of sensitivity, and the nature of the sample matrix.

Table 2: Common Derivatization Reagents for the Functional Groups of this compound

Functional Group TargetedDerivatization TechniqueReagent ExamplePurpose
Thiol (-SH)SilylationBSTFAIncrease volatility for GC
Thiol (-SH)AcylationAcetic AnhydrideIncrease volatility for GC
Thiol (-SH)Fluorescent LabelingMonobromobimane (MBB)Enhance sensitivity in HPLC
Ketone (C=O)OximationHydroxylamineStabilize for GC analysis
Ketone (C=O)Hydrazone Formation2,4-DinitrophenylhydrazineUV/Vis detection in HPLC

Chemical and Biochemical Degradation Mechanisms in Complex Matrices

In complex environments such as food and biological systems, this compound can undergo both chemical and biochemical degradation.

Chemical Degradation:

The thiol group is particularly susceptible to oxidation . In the presence of oxygen, metal ions, or other oxidizing agents, it can be oxidized to disulfides and further to various sulfur oxides. This process can be accelerated by heat and light. The stability of thiols is also pH-dependent, with the thiolate form being more prone to oxidation nih.gov. Under acidic conditions, such as those found in some food products, the rate of certain degradation reactions may be altered. For instance, acid-catalyzed intramolecular cyclization to form a cyclic hemithioacetal could be a relevant pathway.

The ketone group can participate in Maillard reactions and Strecker degradation in food matrices, especially during heating. These complex series of reactions involve the interaction of the carbonyl group with amino acids, leading to the formation of a wide range of flavor and aroma compounds, as well as potential degradation of the original molecule nih.gov.

Biochemical Degradation:

Microorganisms, such as yeasts and bacteria, can metabolize this compound through various enzymatic pathways. The specific degradation route will depend on the microorganism and the environmental conditions.

Oxidation/Reduction: Microorganisms possess enzymes that can oxidize the thiol group or reduce the ketone group to a secondary alcohol.

Conjugation: In biological systems, the thiol group can be conjugated with molecules like glutathione (B108866) as part of detoxification pathways.

Carbon Skeleton Breakdown: Microorganisms may be capable of breaking down the carbon chain of this compound, utilizing it as a carbon and energy source. This can involve initial oxidation or reduction of the functional groups followed by cleavage of carbon-carbon bonds. The biotransformation of ketones by microorganisms can lead to various products, including hydroxylated and dehydrogenated derivatives researchgate.net. The degradation of sulfur-containing compounds by microorganisms is a well-documented process in various environments nih.govresearchgate.net.

Table 3: Summary of Potential Degradation Pathways for this compound

Degradation TypePathwayKey FactorsPotential Products
ChemicalOxidation of ThiolOxygen, Metal Ions, Light, pHDisulfide, Sulfonic Acids
ChemicalIntramolecular CyclizationAcid/BaseCyclic Hemithioacetal
ChemicalMaillard ReactionHeat, Amino AcidsVarious Flavor Compounds
BiochemicalMicrobial MetabolismEnzymes (e.g., from yeast)Oxidized/Reduced Derivatives, Conjugates, Breakdown Products

Advanced Analytical Methodologies for 6 Sulfanylhexan 2 One Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 6-Sulfanylhexan-2-one from intricate mixtures prior to its detection. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and whether the target is the thiol itself or its non-volatile precursors.

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. To analyze these thiols, which are present at trace levels, GC is often coupled with sensitive detectors. mdpi.comencyclopedia.pub

One of the primary challenges in analyzing sulfur compounds by GC is their tendency to adsorb to active sites within the analytical system, leading to poor peak shape and inaccurate quantification. restek.com Therefore, the inertness of the entire system, from the injector liner to the column and detector, is paramount. Specialized columns, such as those with deactivated surfaces, are often employed to ensure the reliable analysis of reactive thiols. restek.com

Commonly used detectors include:

Mass Spectrometry (MS): Provides structural information for confident identification.

Flame Ionization Detector (FID): A universal detector for organic compounds, though less selective.

Sulfur Chemiluminescence Detector (SCD): Offers high selectivity and sensitivity for sulfur-containing compounds.

Olfactometry (GC-O): Uses the human nose as a highly sensitive detector to identify odor-active compounds in a sample. mdpi.com

For non-volatile precursors of thiols, a derivatization step is necessary to increase their volatility, making them amenable to GC analysis. mdpi.comencyclopedia.pub

Table 1: Typical Parameters for Gas Chromatography (GC) Methods

Parameter Description
Instrument Agilent GC/MS 7890/5977 or equivalent dea.gov
Column Type HP-5/DB-5; 15 m x 0.25 mm x 0.25µm dea.gov
Carrier Gas Helium or Hydrogen dea.gov
Inlet Temperature 270 ºC dea.gov
Oven Program Initial temp 170 ºC, ramp to 320 ºC dea.gov
Injection Mode Split dea.gov

| Detector | Mass Spectrometry (MS), Flame Ionization (FID), Sulfur Chemiluminescence (SCD) |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is the method of choice for analyzing the non-volatile precursors of this compound, such as its cysteine or glutathione (B108866) conjugates. mdpi.comnih.gov These precursors are often present in complex aqueous matrices like grape juice and wine. nih.gov

Reversed-phase HPLC is commonly used, and when coupled with tandem mass spectrometry (MS/MS), it provides a robust and sensitive analytical platform. nih.gov This combination allows for the direct analysis of these precursors without the need for derivatization.

For the direct analysis of this compound itself by LC, a derivatization step is often required to attach a chromophore or fluorophore, enhancing its detection by UV-Vis or fluorescence detectors. More commonly, derivatization is performed to improve its retention on the LC column and its ionization efficiency for mass spectrometry. A chiral HPLC-MS/MS method has been developed for the enantiomers of the related 3-Sulfanylhexan-1-ol after derivatization, a technique that could be adapted for this compound. nih.gov

Table 2: Typical Parameters for Liquid Chromatography (LC) Methods

Parameter Description
Technique High-Performance Liquid Chromatography (HPLC) nih.govnih.gov
Column Type Reversed-phase; Chiral columns (e.g., Lux Amylose-1) for enantiomeric separation nih.govnih.gov
Detector Tandem Mass Spectrometry (MS/MS) nih.govnih.gov
Key Application Analysis of non-volatile precursors (cysteine and glutathione conjugates) and derivatized thiols mdpi.comnih.govnih.gov

| Quantification | Often uses Stable Isotope Dilution Analysis (SIDA) for high accuracy nih.govnih.gov |

Mass Spectrometric Detection and Identification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing both qualitative and quantitative information with high specificity and sensitivity. It is used as a detector for both GC and LC systems.

Tandem mass spectrometry (MS/MS) is a powerful technique where two stages of mass analysis are performed sequentially. wikipedia.org In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented through collision-induced dissociation, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnih.gov

This process provides a high degree of selectivity and sensitivity, making it ideal for quantifying trace-level compounds in complex matrices. nih.gov In the context of this compound analysis, MS/MS is crucial for:

Structural Elucidation: The fragmentation pattern of the molecule provides a chemical fingerprint that confirms its identity.

Quantitative Analysis: Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) involve monitoring specific precursor-to-product ion transitions, which significantly reduces chemical noise and improves detection limits. amazonaws.comfu-berlin.de

HPLC-MS/MS methods have been successfully developed for the quantification of related thiol precursors in grape juice and wine, achieving detection limits in the sub-microgram-per-liter range. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netbioanalysis-zone.com This capability allows for the determination of the elemental formula of a compound, which is a significant advantage when identifying unknown substances in complex mixtures. measurlabs.comnih.gov

While conventional MS might not distinguish between two compounds with the same nominal mass, HRMS can easily differentiate them based on their exact masses. bioanalysis-zone.com The key benefits of HRMS in the analysis of this compound and related compounds include:

High Confidence in Identification: Accurate mass measurement provides strong evidence for the chemical formula of an analyte. nih.gov

Enhanced Selectivity: The ability to extract ions with a very narrow mass window reduces interferences from matrix components, leading to cleaner data and improved sensitivity. nih.gov

Screening for Unknowns: HRMS can be used to screen samples for a wide range of compounds without the need for reference standards for each one. nih.gov

Both HRMS and MS/MS have demonstrated comparable precision, accuracy, and sensitivity for quantitative analyses, but HRMS offers the additional advantage of being able to identify unexpected compounds in a sample. nih.gov

Sample Preparation and Enrichment Methodologies

Given the trace concentrations of this compound and its precursors in most samples, a preparation and enrichment step is almost always necessary before instrumental analysis. The primary goal is to isolate the analytes of interest from the bulk matrix and concentrate them to a level that is detectable by the instrument.

When analyzing solid samples, the first step involves extracting the target compounds into a liquid phase. mdpi.com For liquid samples like wine or juice, further purification is typically required. mdpi.com A widely used technique for the enrichment of thiols and their precursors is Solid-Phase Extraction (SPE) . mdpi.comnih.gov SPE utilizes a solid sorbent material to selectively retain the analytes from the liquid sample. The interfering components are washed away, and the analytes are then eluted with a small volume of a different solvent, resulting in a cleaner and more concentrated sample.

The choice of the SPE sorbent is critical and depends on the chemical properties of the target analytes. For the analysis of thiol precursors, the solid phase used in SPE is often similar to the stationary phase of the LC column, which can lead to the co-extraction of interfering compounds. mdpi.com Therefore, careful method development is required to optimize the selectivity and recovery of the sample preparation process.

Derivatization Reagents and Protocols for Improved Sensitivity and Selectivity

Due to their high reactivity and often poor chromatographic performance, thiols like this compound are frequently derivatized before analysis. Derivatization converts the sulfhydryl (-SH) group into a more stable and easily detectable moiety, enhancing analytical sensitivity and selectivity. nih.govmdpi.com

Pentafluorobenzyl bromide (PFBBr) is a versatile alkylating agent that reacts with nucleophiles, including the thiolate anion of this compound. nih.gov The reaction, often performed as an "extractive alkylation," involves deprotonating the thiol to its more reactive thiolate form, which then displaces the bromide on the PFBBr molecule. This forms a stable pentafluorobenzyl thioether derivative.

The key advantage of this derivatization is the introduction of a polyfluorinated group, which makes the derivative highly sensitive to electron capture detection (ECD) in gas chromatography (GC). nih.gov It also improves the volatility and thermal stability of the analyte for GC analysis. nih.gov This technique has been successfully applied to quantify various thiols at ultra-trace levels in wine and biological samples. mdpi.comnih.govunibo.it

4,4'-Dithiodipyridine (DTDP) is a chromophoric reagent used for the photometric determination of thiols. dojindo.com It reacts with the sulfhydryl group of this compound in a thiol-disulfide exchange reaction. This reaction releases one molecule of 4-thiopyridone for every molecule of thiol. nih.gov

The product, 4-thiopyridone, has a strong absorbance at approximately 324 nm, allowing for sensitive spectrophotometric quantification. nih.govnih.govresearchgate.net This derivatization is particularly useful for analysis by high-performance liquid chromatography with UV detection (HPLC-UV) or tandem mass spectrometry (LC-MS/MS). unipd.itacs.org The reaction is rapid at typical wine pH and yields stable derivatives, making it a robust method for routine analysis. acs.org

Table 2: Derivatization Reagents for this compound Analysis

Reagent Chemical Name Reaction with Thiol (-SH) Group Analytical Advantage Detection Technique
Pentafluorobenzyl bromide (PFBBr) 2,3,4,5,6-Pentafluorobenzyl bromide Nucleophilic substitution (alkylation) to form a stable thioether. Increases volatility and thermal stability; introduces an electron-capturing group. nih.gov GC-ECD, GC-MS nih.gov
4,4'-Dithiodipyridine (DTDP) 4,4'-Dipyridyl disulfide Thiol-disulfide exchange to release a chromophoric 4-thiopyridone molecule. nih.gov Creates a stable, UV-active derivative for sensitive detection. nih.govacs.org HPLC-UV, LC-MS/MS acs.org

Quantitative Analysis Techniques

Following extraction and derivatization, the final step is the instrumental quantification of this compound. The choice of technique is typically dictated by the derivatization method used and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and thermally stable derivatives, such as those formed with PFBBr. mdpi.comnih.gov The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides definitive identification and sensitive quantification. Using stable isotope-labeled internal standards can further improve the accuracy and precision of the quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal for analyzing less volatile or thermally labile derivatives, such as those produced from the reaction with DTDP. acs.org The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of analytes at nanogram-per-liter (ng/L) concentrations, even in complex matrices like wine. mdpi.comacs.org

Table 3: Typical Performance of Quantitative Methods for Volatile Thiols

Technique Derivatization Typical Limit of Detection (LOD) Linearity (R²) Application Example
GC-MS Pentafluorobenzyl bromide (PFBBr) 1-15 ng/L >0.99 Quantification of polyfunctional thiols in wine. nih.gov
LC-MS/MS 4,4'-Dithiodipyridine (DTDP) 0.5-10 ng/L >0.995 Determination of thiols in fermented grains and wine. mdpi.comacs.org
Spectrophotometry 4,4'-Dithiodipyridine (DTDP) ~3 µM >0.99 Measurement of thiols in organic solvents. nih.gov

Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is considered the gold standard for the accurate quantification of trace and ultra-trace level volatile compounds like this compound. nih.gov This technique relies on the use of a stable isotope-labeled analog of the target analyte as an internal standard. This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

The core principle of SIDA involves adding a known amount of the labeled internal standard to the sample at the earliest stage of analysis. The labeled standard and the native analyte will behave identically during sample preparation, extraction, and chromatographic analysis, thus compensating for any analyte losses or matrix effects. nih.gov Mass spectrometry is then used to differentiate and measure the ratio of the native analyte to the isotopically labeled internal standard.

For the analysis of volatile thiols, including ketone-containing thiols like this compound, deuterated or ¹³C-labeled standards are commonly synthesized. nih.govnih.gov For instance, in the analysis of the structurally similar compound 4-methyl-4-sulfanylpentan-2-one (4MSP), deuterated analogs such as [(²H₁₀)]-4-mercapto-4-methylpentan-2-one (d₁₀-1) and 4-(¹³C)methyl-4-sulfanyl(1,3,5-¹³C₃)pentan-2-one have been successfully employed. nih.govnih.gov The use of such standards in conjunction with gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) allows for highly accurate and precise quantification. nih.gov

Table 1: Examples of Isotopically Labeled Standards Used in SIDA for Volatile Thiols

AnalyteIsotopically Labeled StandardApplication
4-methyl-4-sulfanylpentan-2-one (4MSP)[(²H₁₀)]-4-mercapto-4-methylpentan-2-oneQuantification in wine nih.gov
4-methyl-4-sulfanylpentan-2-one (4MSP)4-(¹³C)methyl-4-sulfanyl(1,3,5-¹³C₃)pentan-2-oneQuantification in hops nih.gov
3-sulfanylhexan-1-ol (3SH)[(²H₂)]-3-mercaptohexan-1-olQuantification in wine nih.gov
3-sulfanylhexyl acetate (3SHA)[(²H₅)]-3-mercaptohex-1-yl acetateQuantification in wine nih.gov
S-3-(hexan-1-ol)-cysteineDeuterated S-3-(hexan-1-ol)-cysteineQuantification of 3SH precursor in must and wine nih.govacs.org

Calibration Methodologies (External Calibration, Internal Standard Calibration, Standard Addition)

The quantification of this compound relies on establishing a relationship between the analytical signal and the concentration of the analyte. Several calibration methodologies can be employed, each with its own advantages and limitations.

External Calibration: This is the simplest calibration method, where a series of calibration standards containing known concentrations of the analyte are prepared and analyzed separately from the samples. A calibration curve is constructed by plotting the instrument response against the concentration of the analyte. The concentration of the analyte in the sample is then determined by interpolating its response on the calibration curve. While straightforward, this method does not account for matrix effects or variations in sample preparation and injection volume, which can lead to inaccurate results, especially at trace levels. mdpi.com

Internal Standard Calibration: To overcome the limitations of external calibration, an internal standard (IS) is often used. The IS is a compound that is chemically similar to the analyte but not present in the sample. A constant amount of the IS is added to all samples, blanks, and calibration standards. The calibration curve is generated by plotting the ratio of the analyte signal to the IS signal against the analyte concentration. This method can compensate for variations in injection volume and instrument response. However, it may not fully account for matrix effects that selectively affect the analyte and not the internal standard. eurofins.com For volatile sulfur compounds, other thiols or sulfides not expected to be in the sample can be used as internal standards.

Standard Addition: The standard addition method is particularly useful for complex matrices where significant matrix effects are expected. In this method, known amounts of the analyte are added to several aliquots of the sample. Each fortified sample is then analyzed, and the instrument response is plotted against the concentration of the added analyte. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve to the point where the response is zero. This method provides a more accurate quantification in complex samples as the calibration is performed in the sample matrix itself. mdpi.com

Table 2: Comparison of Calibration Methodologies

Calibration MethodPrincipleAdvantagesDisadvantages
External Calibration A calibration curve is generated from standards prepared in a solvent.Simple and quick to implement.Does not compensate for matrix effects or variations in sample preparation. mdpi.com
Internal Standard Calibration A constant amount of a different compound (the internal standard) is added to all samples and standards.Compensates for variations in injection volume and instrument response. eurofins.comMay not fully correct for matrix effects if the internal standard and analyte behave differently.
Standard Addition Known amounts of the analyte are added to the sample itself to create a calibration curve.Effectively compensates for matrix effects as calibration is performed in the sample matrix. mdpi.comMore time-consuming and requires a larger sample volume.

Method Validation Parameters: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are two critical validation parameters that define the sensitivity of a method. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. researchgate.netnih.gov It is the concentration that provides a signal that is statistically different from the background noise.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netnih.gov The LOQ is a critical parameter for reporting quantitative data, as concentrations below this limit are not considered reliable.

There are several methods to determine LOD and LOQ, including:

Based on the standard deviation of the blank: This approach involves analyzing a number of blank samples and calculating the standard deviation of the response. The LOD is typically defined as 3 times the standard deviation of the blank, and the LOQ is 10 times the standard deviation of the blank. teledynetekmar.com

Based on the calibration curve: The LOD and LOQ can also be estimated from the parameters of the calibration curve. The LOD is calculated as 3.3 times the standard deviation of the y-intercept divided by the slope of the calibration curve, while the LOQ is 10 times the standard deviation of the y-intercept divided by the slope. researchgate.net

For volatile thiols, which are often present at very low concentrations, achieving low LODs and LOQs is crucial. For instance, a method developed for the quantification of the precursor of 3-sulfanylhexan-1-ol reported an LOD of 3 µg/L and an LOQ of 10 µg/L. acs.org In another study on organochlorine pesticides, LOQ values were found to be between 0.002 and 0.016 µg/L in water. nih.gov These values highlight the sensitivity required for the analysis of trace compounds.

Table 3: Reported LOD and LOQ Values for Volatile Thiols and Related Compounds

CompoundMethodLODLOQMatrix
S-3-(hexan-1-ol)-cysteineHPLC-MS3 µg/L10 µg/LMust and Wine acs.org
4-mercapto-4-methylpentan-2-oneGC-AED5 ng/L-Wine nih.gov
3-mercaptohexan-1-olGC-ITMS-MS< Odor Threshold-Wine nih.gov
3-mercaptohex-1-yl acetateGC-ITMS-MS< Odor Threshold-Wine nih.gov

Computational Chemistry and Spectroscopic Characterization in Research on 6 Sulfanylhexan 2 One

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the molecular properties and reactivity of compounds like 6-Sulfanylhexan-2-one. These methods allow for the determination of optimized molecular geometry, electronic structure, and vibrational frequencies.

For this compound, DFT calculations can elucidate key parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation. Furthermore, these calculations can predict the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient. This information is crucial for understanding the molecule's reactivity, as it indicates likely sites for nucleophilic or electrophilic attack.

The reactivity of this compound can be further explored through the calculation of various molecular descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Below is a hypothetical table of calculated molecular properties for this compound, derived from DFT calculations at the B3LYP/6-31G(d) level of theory.

PropertyCalculated Value
Total Energy (Hartree)-725.12345
HOMO Energy (eV)-6.45
LUMO Energy (eV)-0.89
HOMO-LUMO Gap (eV)5.56
Dipole Moment (Debye)2.78

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape and intermolecular interactions of this compound. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of how the molecule behaves in different environments, such as in a solvent or interacting with other molecules.

Through MD simulations, researchers can explore the various conformations that this compound can adopt due to the flexibility of its carbon chain. By analyzing the simulation trajectory, it is possible to identify the most populated conformational states and the energetic barriers between them. This is particularly important for understanding how the molecule's shape influences its biological activity or chemical reactivity.

Furthermore, MD simulations can be used to study the interactions between this compound and its environment. For example, simulations in a water box can reveal the nature of hydrogen bonding between the thiol and ketone groups and the surrounding water molecules. This information is vital for understanding the compound's solubility and transport properties.

Modeling of Reaction Pathways, Transition States, and Catalytic Mechanisms

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies.

For instance, the oxidation of the sulfanyl (B85325) group or reactions involving the ketone functionality can be modeled to understand the step-by-step process of bond breaking and formation. These models can predict the geometry of the transition state, which is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

In the context of catalysis, computational models can be used to investigate how a catalyst interacts with this compound to lower the activation energy of a reaction. This can involve modeling the binding of the molecule to the catalyst's active site and the subsequent chemical transformations. Such studies are instrumental in designing more efficient catalysts for specific chemical processes.

Advanced Spectroscopic Techniques for Structural Elucidation within Research Contexts

Experimental spectroscopic techniques are essential for the structural elucidation and characterization of this compound. The primary methods used include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the peaks in an NMR spectrum allow for the unambiguous assignment of each atom in the molecular structure.

A hypothetical ¹H NMR data table for this compound is presented below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.15s3H-CH₃ (ketone)
2.50t2H-CH₂- (adjacent to ketone)
1.60m2H-CH₂-
2.70q2H-CH₂- (adjacent to thiol)
1.35t1H-SH

Note: These are predicted values and would need experimental verification.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key vibrational bands would include a strong absorption for the C=O stretch of the ketone and a weaker absorption for the S-H stretch of the thiol group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum confirms the compound's molar mass, while the fragmentation pattern can offer clues about its structure.

Integration of Computational and Experimental Data in Mechanistic Studies

The most powerful approach to understanding the chemistry of this compound involves the integration of computational and experimental data. Computational predictions of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, can be compared with experimental spectra to confirm the structure of the molecule and the assignment of its spectral features.

In mechanistic studies, computational models can propose potential reaction pathways and transition states, which can then be tested experimentally. For example, intermediates predicted by calculations could be trapped and characterized spectroscopically. Conversely, experimental observations of unexpected products can prompt new computational investigations to uncover the underlying reaction mechanisms. This synergistic approach, combining the predictive power of computational chemistry with the real-world validation of experimental techniques, provides a comprehensive and robust understanding of the chemical behavior of this compound.

Future Research Directions and Unresolved Challenges in 6 Sulfanylhexan 2 One Chemistry

Elucidation of Minor and Alternative Biosynthetic Pathways

The complete biosynthetic landscape of 6-sulfanylhexan-2-one remains to be fully mapped. While primary pathways are hypothesized, the existence of minor and alternative routes of formation is highly probable, particularly under varying biological conditions. Future research should focus on identifying these less conventional pathways, which could be crucial for a comprehensive understanding of the compound's natural occurrence.

Key Research Areas:

Investigation of enzymatic and microbial transformations: Sulfur compounds in food and beverages can be formed through microbial metabolism. researchgate.netnih.gov The degradation of sulfur-containing precursors by microorganisms or enzymes is a primary route for the formation of many volatile sulfur compounds. cabidigitallibrary.org Research should be directed towards identifying specific enzymes and microbial strains capable of producing this compound from various precursors. This could involve screening different yeasts, bacteria, and fungi known to produce other volatile sulfur compounds.

Role of Maillard reaction: The Maillard reaction is a known pathway for the formation of various sulfur-containing flavor compounds. researchgate.netnih.govcabidigitallibrary.org Investigating the potential of the Maillard reaction between sulfur-containing amino acids (like cysteine and methionine) and reducing sugars to produce this compound could reveal a significant non-enzymatic pathway for its formation, especially in cooked or processed foods. nih.gov

Precursor identification: The identification of precursors is fundamental to understanding biosynthetic pathways. For many volatile thiols, non-volatile, sulfur-containing precursors have been identified. Future studies should aim to isolate and identify potential precursors to this compound in natural sources. This could involve the use of advanced analytical techniques to screen for related, non-volatile sulfur-containing molecules.

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods for this compound is crucial for obtaining pure standards for analytical and sensory studies, as well as for potential industrial applications. Current synthetic strategies often have limitations that future research should aim to overcome.

Challenges and Future Directions:

Green Chemistry Approaches: Many current organic synthesis methods are being re-evaluated with a focus on green chemistry principles. Future synthetic routes for this compound should aim to be more sustainable by, for example, using non-toxic reagents and solvents, and improving atom economy. aidic.it The development of one-pot, multi-component reactions could offer a more efficient and sustainable approach to the synthesis of β-aryl-β-mercapto ketones and related compounds. researchgate.net

Catalyst Development: The use of catalysts can significantly improve the efficiency and selectivity of organic reactions. Research into novel catalysts for the formation of the C-S bond in this compound is a promising area. This could include the use of organocatalysts or metal-free reaction conditions to create more environmentally friendly processes. nih.gov

Control of Stereochemistry: If this compound possesses chiral centers, the development of stereoselective synthetic methods will be important to access specific stereoisomers. This is particularly relevant as the sensory properties of chiral molecules can differ significantly between enantiomers.

Advanced Analytical Techniques for Ultra-Trace Detection in Complex Samples

Due to its likely low concentration and high reactivity in natural matrices, the accurate detection and quantification of this compound present a significant analytical challenge. mdpi.com Developing more sensitive and selective analytical methods is paramount for understanding its distribution and impact.

Areas for Advancement:

Sample Preparation and Extraction: The complexity of food and beverage matrices often requires extensive sample preparation to isolate trace volatile compounds. mdpi.com Future research should focus on developing more efficient and selective extraction techniques, such as solid-phase microextraction (SPME), to minimize matrix effects and improve detection limits. mdpi.comnih.gov

High-Resolution Chromatography and Mass Spectrometry: The use of advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), coupled with high-resolution mass spectrometry (HRMS), can provide the necessary resolving power and sensitivity to detect and identify trace levels of this compound in complex samples. elsevierpure.com

Selective Derivatization: The high reactivity of the sulfhydryl group can be exploited for selective derivatization. mdpi.com Developing novel derivatization reagents that specifically target the thiol group of this compound could enhance its detection by improving its chromatographic properties and providing a unique mass spectral signature.

Mechanistic Understanding of Complex Reactions in Biological and Industrial Systems

A deeper understanding of the reaction mechanisms involving this compound is essential for predicting its stability, reactivity, and potential transformations in both biological and industrial settings.

Unresolved Mechanistic Questions:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Sulfanylhexan-2-one, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via thiol-ene click reactions or nucleophilic substitution of 6-bromohexan-2-one with thiol-containing reagents. Purity optimization involves iterative recrystallization (e.g., using ethanol/water mixtures) and monitoring by GC-MS or HPLC (retention time ≥95% purity). Confirm purity via NMR (e.g., absence of extraneous proton signals in 1^1H NMR at δ 2.4–2.6 ppm for ketone protons) .

Q. How should this compound be characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR : C=O stretch at ~1715 cm1^{-1}, S-H stretch at ~2550 cm1^{-1}.
  • NMR : 13^13C NMR should show a carbonyl carbon at ~208 ppm and methylene sulfur-linked carbons at ~35 ppm.
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 147.0946 (calculated for C6_6H12_{12}OS) .

Q. What are the critical storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to minimize oxidation of the thiol group. Monitor stability via periodic NMR analysis; degradation products (e.g., disulfides) appear as new signals at δ 2.8–3.1 ppm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (FMOs). The LUMO energy of the carbonyl group (~-1.8 eV) and HOMO of thiol nucleophiles (~-5.3 eV) predict nucleophilic attack feasibility. Compare with experimental kinetic data (e.g., rate constants in DMSO at 25°C) to validate models .

Q. What experimental designs resolve contradictions in reported thiol-ketone interaction mechanisms?

  • Methodological Answer : Use isotopic labeling (e.g., 18^{18}O in the ketone) to track oxygen exchange during reactions. Combine stopped-flow UV-Vis (to capture transient intermediates) and X-ray crystallography to compare with computational transition-state models. Address discrepancies by testing solvent polarity effects (e.g., dielectric constants from 4.8 in THF to 78.5 in water) .

Q. How do steric and electronic factors influence the stability of this compound derivatives?

  • Methodological Answer : Synthesize analogs with substituents (e.g., methyl, phenyl) at the sulfur or carbonyl positions. Assess stability via Arrhenius plots (thermal decomposition at 40–80°C) and Hammett correlations (σ values for electronic effects). Bulky groups (e.g., tert-butyl) reduce thiol oxidation but increase steric hindrance (evident in reduced reaction yields by ~15–20%) .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests for cross-group comparisons (p < 0.05). Report confidence intervals (95%) and effect sizes (Cohen’s d) to address variability in biological replicates .

Data Presentation & Reproducibility

Q. How should contradictory spectroscopic data for this compound be reconciled in publications?

  • Methodological Answer : Provide raw data (e.g., NMR FIDs, MS spectra) in supplementary materials. Use consensus protocols (e.g., ERETIC2 for NMR quantification) and cross-validate with independent labs. Discrepancies due to solvent effects (e.g., DMSO vs. CDCl3_3) should be explicitly noted in tables with footnotes .

Q. What metadata is essential for ensuring reproducibility in synthetic procedures?

  • Methodological Answer : Include reaction parameters (temperature ±0.5°C, stirring speed, humidity), supplier details for reagents (e.g., Sigma-Aldrich, ≥99% purity), and instrument calibration logs (e.g., NMR magnet stability). Use structured tables for raw data (e.g., time vs. conversion%) and deposit in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.